

Malvidin Chloride CAS number and molecular weight.

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Compound of Interest

Compound Name: Malvidin Chloride

Cat. No.: B191779

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An In-depth Technical Guide to Malvidin Chloride

This technical guide provides a comprehensive overview of **Malvidin Chloride**, a naturally occurring anthocyanidin. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, biological activities, and relevant experimental protocols.

Core Compound Information

Property	Value	Source
CAS Number	643-84-5	Multiple Sources
Molecular Formula	C ₁₇ H ₁₅ ClO ₇	Multiple Sources
Molecular Weight	366.75 g/mol	Multiple Sources
Synonyms	Malvinidol chloride, Syringidin chloride, Oenidin	Multiple Sources
Appearance	Dark red/purple powder	INDOFINE Chemical Company, Inc.
Purity	≥95.0% to ≥98% (by HPLC)	Multiple Sources

Physicochemical Properties

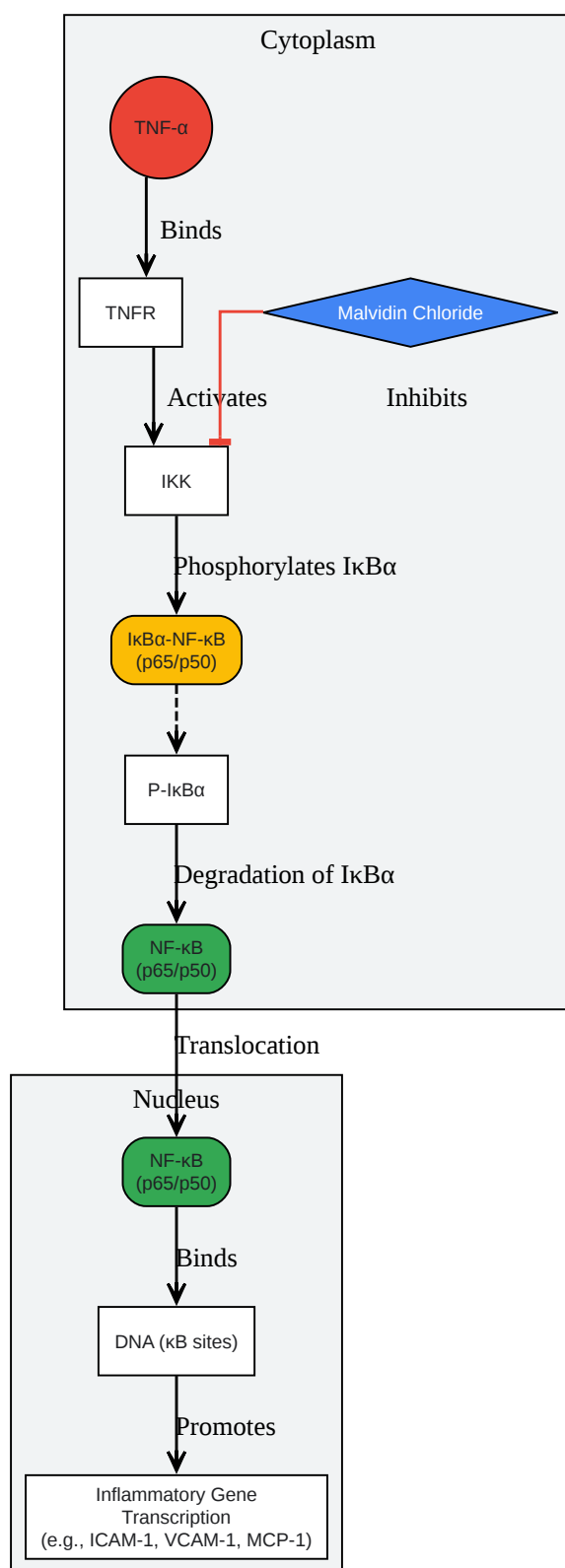
Malvidin Chloride is a water-soluble pigment belonging to the flavonoid family. It is known for its potent antioxidant properties, which are attributed to its ability to scavenge free radicals. For experimental purposes, it is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. It is recommended to store **Malvidin Chloride** at temperatures below -15°C and protected from light to ensure its stability.

Biological Activity and Signaling Pathways

Malvidin Chloride has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. A key mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon stimulation by pro-inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer to translocate to the nucleus, where it induces the transcription of genes encoding inflammatory mediators. Malvidin has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and suppressing the expression of inflammatory genes.^[1]



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Inhibition of the NF-κB signaling pathway by **Malvidin Chloride**.

Experimental Protocols

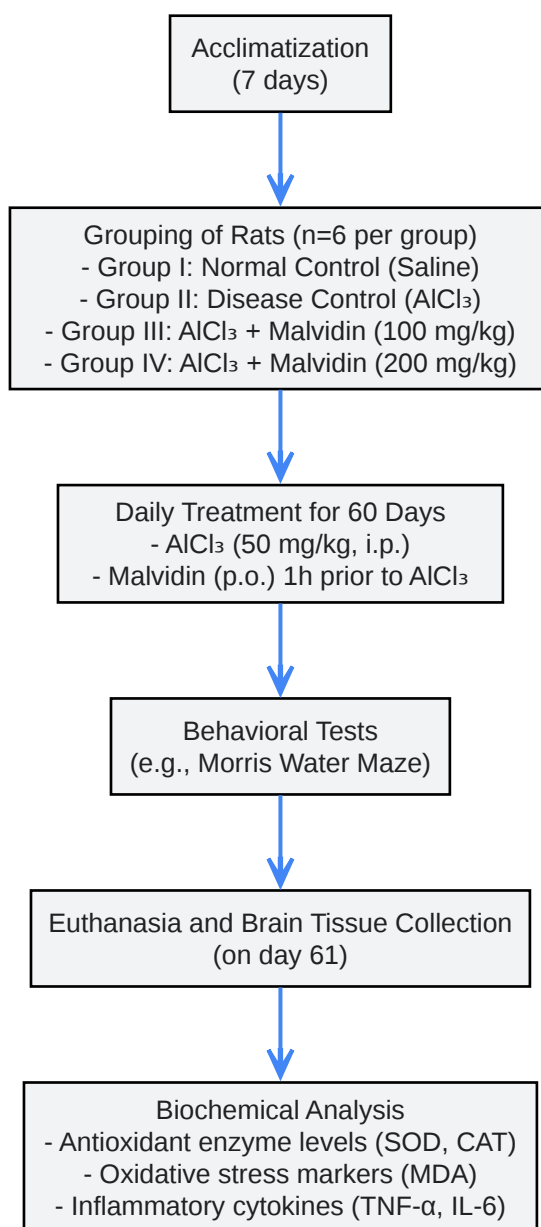
High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is used to determine the purity of **Malvidin Chloride**.

- Column: Atlantis dC18® (4.6 x 150 mm), 3 µm particle size.[\[2\]](#)
- Mobile Phase:[\[2\]](#)
 - A: Water + 10% Formic Acid
 - B: Methanol
- Gradient:[\[2\]](#)
 - 0-20 min: Linear gradient from 5% to 60% B
 - 20-25 min: Linear gradient from 60% to 100% B
 - 25-30 min: Isocratic at 100% B
- Flow Rate: 1 mL/min.[\[2\]](#)
- Detection: UV-Vis at 540 nm.[\[2\]](#)
- Sample Solvent: Methanol + 0.1% HCl.[\[2\]](#)

In Vivo Neuroprotection Study in Rats

This protocol describes an experimental workflow to evaluate the neuroprotective effects of **Malvidin Chloride** against aluminum chloride (AlCl₃)-induced neurotoxicity in rats.[\[3\]](#)[\[4\]](#)



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Experimental workflow for in vivo neuroprotection study.

Methodology:

- Animals: Adult male Wistar rats are acclimatized for one week before the experiment.[4]
- Grouping and Treatment: The rats are divided into four groups. Group I serves as the normal control and receives saline. Group II is the disease control and receives aluminum chloride (50 mg/kg, intraperitoneally) daily for 60 days to induce neurotoxicity. Groups III and IV

receive AlCl_3 and are co-treated with **Malvidin Chloride** at doses of 100 and 200 mg/kg (orally), respectively, one hour before the AlCl_3 administration.[\[3\]](#)[\[4\]](#)

- Behavioral Analysis: During the treatment period, behavioral tests such as the Morris water maze can be performed to assess learning and memory.[\[5\]](#)
- Biochemical Analysis: On day 61, the animals are euthanized, and brain tissues are collected for biochemical analysis. This includes measuring the levels of antioxidant enzymes (e.g., superoxide dismutase, catalase), markers of oxidative stress (e.g., malondialdehyde), and pro-inflammatory cytokines (e.g., $\text{TNF-}\alpha$, $\text{IL-1}\beta$, IL-6).[\[3\]](#)[\[5\]](#)

Quantitative Data Summary

The following table summarizes some of the quantitative data reported for **Malvidin Chloride** in various experimental settings.

Parameter	Value	Model System	Source
IC_{50} (Cytotoxicity)	40 $\mu\text{g/mL}$	U937 cells	[6]
Effective Dose (Gastroprotection)	5 mg/kg	Ethanol-induced gastric ulcer in mice	[7]
Treatment Dose (Neuroprotection)	100 and 200 mg/kg	AlCl_3 -induced neurotoxicity in rats	[3] [4]
Antioxidant Activity (DPPH Assay)	Higher than Vitisin A	In vitro chemical assay	[8]
Antioxidant Activity (FRAP Assay)	Higher than Vitisin A	In vitro chemical assay	[8]

This guide provides a foundational understanding of **Malvidin Chloride** for research and development purposes. The provided protocols and data can serve as a starting point for further investigation into the therapeutic potential of this compound.

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